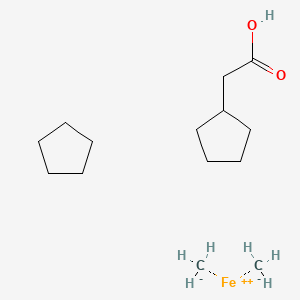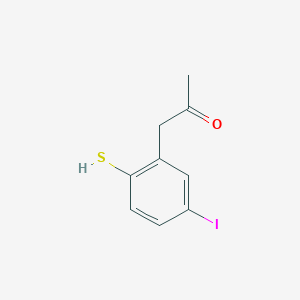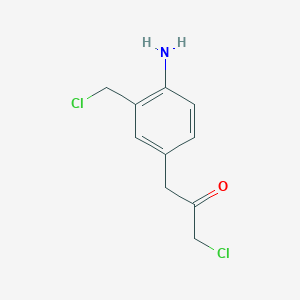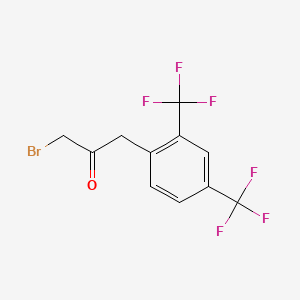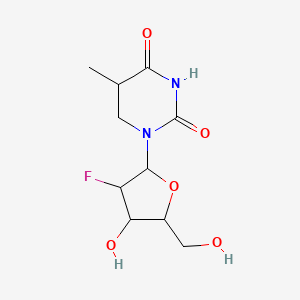
2\'-Deoxy-2\'-fluorothymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clevudine is an antiviral drug primarily used for the treatment of hepatitis B virus (HBV) infections. It is a nucleoside analog, specifically a thymidine analog, which inhibits the replication of HBV by targeting the viral DNA polymerase and reverse transcriptase enzymes . Clevudine is marketed under the trade names Levovir and Revovir in South Korea and the Philippines .
Preparation Methods
The synthesis of clevudine involves several key steps starting from 2-deoxy-2-fluoro-D-galactopyranose. The process includes an iodine-promoted cyclization and oxidative cleavage to access the L-arabinofuranosyl scaffold . This method is noted for being the shortest and highest yield synthesis of this unnatural L-nucleoside . Industrial production methods often involve the purification of key intermediates such as 2-O-imidazolylsulfonyl-1,3,5-tri-O-benzoyl-alpha-L-ribofuranoside .
Chemical Reactions Analysis
Clevudine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can be employed to alter the functional groups, such as converting ketones to alcohols.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Clevudine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: Investigated for its effects on viral replication and its potential use in antiviral therapies.
Medicine: Primarily used for the treatment of chronic hepatitis B infections.
Industry: Utilized in the pharmaceutical industry for the development of antiviral drugs and therapies.
Mechanism of Action
Clevudine is a thymidine analog that acts as a substrate for three intracellular enzymes: cytosolic thymidine kinase, cytosolic deoxycytidine kinase, and mitochondrial deoxypyrimidine kinase . It interferes with HBV replication by inhibiting the activity of viral DNA polymerase and reverse transcriptase . This inhibition prevents the synthesis of viral DNA, thereby reducing the viral load in infected individuals.
Comparison with Similar Compounds
Clevudine is structurally similar to other nucleoside analogs such as lamivudine and telbivudine . it has a unique fluorine atom at the 2’ position on the furanose moiety, which distinguishes it from other analogs . This structural difference contributes to its distinct antiviral properties and resistance profile. Similar compounds include:
Lamivudine: Another nucleoside analog used for the treatment of HBV and HIV infections.
Telbivudine: A thymidine analog similar to clevudine but without the fluorine substitution.
Clevudine’s unique structure and potent antiviral activity make it a valuable compound in the treatment of chronic hepatitis B infections.
Properties
Molecular Formula |
C10H15FN2O5 |
|---|---|
Molecular Weight |
262.23 g/mol |
IUPAC Name |
1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H15FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h4-7,9,14-15H,2-3H2,1H3,(H,12,16,17) |
InChI Key |
JAQBDYKLEGFUAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



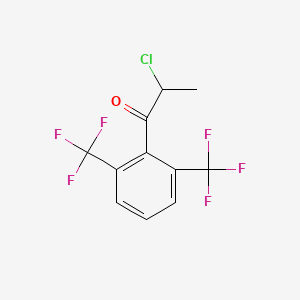
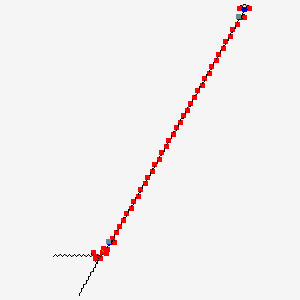
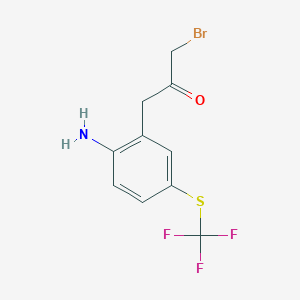
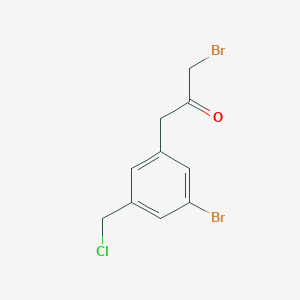
![2-[[(7S)-7-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide;sulfuric acid](/img/structure/B14052469.png)
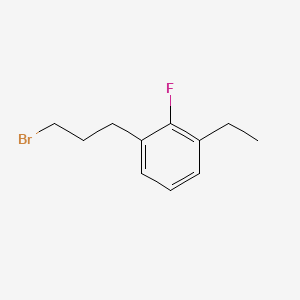

![[(8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B14052491.png)
